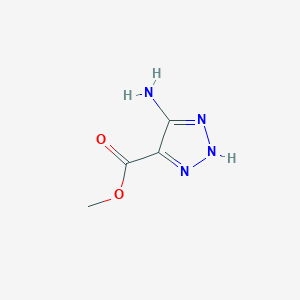

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate

Description

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is a nitrogen-rich heterocyclic compound featuring a triazole core substituted with an amino group at position 4 and a methyl ester at position 3. The compound’s synthesis typically involves cycloaddition or substitution reactions, with key intermediates derived from azides and alkynes or carboxylate precursors .

Properties

IUPAC Name |

methyl 5-amino-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOCOMGAVIMDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine and Carboxylic Acid Derivatives

One classical approach involves the condensation of hydrazine or substituted hydrazines with carboxylic acid derivatives or their equivalents, followed by cyclization to form the triazole ring.

For example, thiosemicarbazide reacts with oxalic acid in aqueous medium under heating to form an intermediate that undergoes ring closure upon addition of base, yielding a triazole intermediate. Subsequent oxidation removes mercapto groups, and esterification with methanol under acidic catalysis produces the methyl ester of the triazole carboxylate.

This method is advantageous due to the use of readily available starting materials, water as a green solvent, and avoidance of diazotization steps, enhancing safety and simplicity. The overall yield can exceed 58%, and the process is amenable to scale-up.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a powerful and widely used method for synthesizing 1,2,3-triazoles:

Alkynes react with organic azides in the presence of copper catalysts to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

Modifications of this method allow the introduction of amino and carboxylate substituents by using appropriately functionalized azides or alkynes.

For instance, Cu-catalyzed reactions involving alkyl azides and alkynes under mild conditions have been reported to yield various substituted 1,2,3-triazoles with good functional group tolerance and yields.

Multi-Step Synthetic Routes with Intermediate Isolation

Some methods involve multi-step sequences with isolation of intermediates:

Initial formation of hydrazide or amidine intermediates from carboxylic acids.

Cyclization to triazole rings via condensation and oxidative cyclization.

Functional group transformations such as esterification to install the methyl carboxylate group.

These methods often employ catalysts such as ceric ammonium nitrate (CAN) for oxidative cyclization or copper salts for catalysis, and solvents like polyethylene glycol (PEG) or dimethylformamide (DMF).

Detailed Synthetic Route Example

A representative three-step synthesis based on the non-diazo method is as follows:

| Step | Reaction Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Thiosemicarbazide + Oxalic acid in water, 60°C, 6 h; then NaOH addition, 8 h | Condensation and ring closure to form intermediate 4 | Intermediate 4 isolated as white solid |

| 2 | Intermediate 4 + 50% HNO3, 80°C, 6 h | Oxidative removal of mercapto groups to form intermediate 5 | Intermediate 5 obtained after neutralization and filtration |

| 3 | Intermediate 5 + Methanol, H2SO4 catalyst (2%), reflux | Esterification to form methyl 1,2,4-triazole-3-carboxylate | Target methyl ester product obtained |

This route avoids hazardous diazotization, uses water as a solvent in early steps, and achieves a total yield over 58%, suitable for industrial scale.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Non-diazo condensation and cyclization (thiosemicarbazide + oxalic acid) | Water solvent, mild heating, oxidation, esterification | Safe, green solvent, simple operation, good yield, scalable | Requires multiple steps, intermediate handling |

| CuAAC click chemistry | High regioselectivity, mild conditions, broad substrate scope | Efficient, versatile, high yields, functional group tolerance | Requires copper catalyst, sometimes complex azide/alkyne precursors |

| Oxidative cyclization with CAN or other oxidants | One-pot oxidative cyclization, PEG solvent | High yields, eco-friendly solvent, catalyst dual role | Catalyst cost, potential side reactions |

Research Findings and Notes

The non-diazo method using thiosemicarbazide and oxalic acid is notable for its environmental friendliness and operational simplicity, avoiding hazardous diazotization steps.

CuAAC methods provide a robust platform for synthesizing diverse 1,2,3-triazole derivatives, including amino and carboxylate substitutions, under mild and selective conditions.

Oxidative cyclization methods employing ceric ammonium nitrate or copper salts have been demonstrated to efficiently produce substituted triazoles with good yields and functional group tolerance.

Esterification steps to convert carboxylic acids or intermediates to methyl esters are typically catalyzed by sulfuric acid in methanol, a well-established procedure.

The choice of method depends on the availability of starting materials, desired substitution pattern, scale, and environmental considerations.

Chemical Reactions Analysis

Amide Coupling Reactions

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate undergoes amide bond formation with carboxylic acids using peptide-coupling agents. This reaction is critical for generating derivatives with enhanced bioactivity.

Reaction Conditions :

-

Agents : DCC, EDC, HATU, or PyBOP

-

Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN)

-

Temperature : Room temperature to 60°C

Example :

Reaction with benzoic acid in the presence of HATU yields N-benzoyl-4-amino-2H-1,2,3-triazole-5-carboxamide (83% yield). NMR data for analogous compounds show aromatic proton signals at δ 7.80–7.44 ppm and methyl ester signals at δ 3.91 ppm .

| Reagent | Yield (%) | Product |

|---|---|---|

| HATU | 83 | N-Benzoyl derivative |

| EDC | 75 | N-(2-Phenylethyl) carboxamide |

| PyBOP | 78 | N-Adamantyl carboxamide |

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further functionalization.

Reaction Conditions :

-

Base : LiOH or NaOH

-

Solvent : THF/MeOH/H₂O (1:2:1)

-

Temperature : Reflux (60–80°C)

Example :

Hydrolysis with LiOH produces 4-amino-2H-1,2,3-triazole-5-carboxylic acid in 91% yield. IR spectra confirm the loss of the ester carbonyl peak (~1748 cm⁻¹) and the emergence of a broad O–H stretch (~3400 cm⁻¹) .

Cycloaddition and Ring-Opening Reactions

The triazole core participates in [3+2] cycloadditions with nitriles or alkynes under copper catalysis.

Reaction Conditions :

-

Catalyst : Cu(OAc)₂ or CuCl₂

-

Solvent : Ethanol or DMSO

-

Temperature : 50–120°C

Example :

Reaction with phenylacetylene forms 4-amino-5-(phenylethynyl)-2H-1,2,3-triazole-5-carboxylate , confirmed by a singlet at δ 2.72 ppm (CH₃) and aromatic multiplet at δ 7.51 ppm .

Functionalization at the Amino Group

The amino group undergoes alkylation or acylation to introduce diverse substituents.

Reaction Conditions :

-

Reagents : Alkyl halides, acyl chlorides

-

Base : K₂CO₃ or DBU

-

Solvent : DCM or MeCN

Example :

Methylation with methyl iodide yields 4-(methylamino)-2H-1,2,3-triazole-5-carboxylate (72% yield). MS data show m/z = 181.08 ([M+H]⁺) .

Biological Activity

Derivatives of this compound exhibit inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy.

Key Findings :

Structural and Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 2.25 ppm (CH₃), δ 7.80–7.44 ppm (Ar-H) | |

| IR | 1748 cm⁻¹ (C=O ester), 3400 cm⁻¹ (N–H stretch) | |

| MS | m/z = 232.0960 ([M+H]⁺ for C₁₁H₁₂N₄O₂) |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is recognized for its potential as an antiviral agent. It serves as a precursor for synthesizing ribavirin and its analogs, which are used to treat viral infections. Ribavirin is known for its broad-spectrum antiviral activity against various viruses, including hepatitis C and respiratory syncytial virus (RSV) . Recent studies have indicated that derivatives of this compound exhibit cytostatic effects on leukemia cells, suggesting that they may also have applications in cancer treatment .

Antiproliferative Effects

Research has demonstrated that certain derivatives of this compound possess significant antiproliferative activity against cancer cell lines. For instance, compounds synthesized from this triazole framework showed promising results in inhibiting the growth of chronic myeloid leukemia cells in vitro . The structure-activity relationship (SAR) studies revealed that modifications to the triazole ring can enhance biological efficacy while maintaining low toxicity profiles.

Agricultural Applications

Fungicidal Activity

The compound has been explored for its fungicidal properties. Triazole derivatives are well-known in agriculture for their ability to inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This compound and its derivatives have shown effectiveness against various phytopathogenic fungi . This makes them valuable in developing new fungicides that are less toxic to plants and the environment.

Synthesis and Structural Modifications

The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for higher yields. For example, a novel synthetic route has been developed that eliminates the need for hazardous diazotization steps, thereby enhancing safety and efficiency . The ability to modify the triazole ring allows for the creation of a library of compounds with varied biological activities.

Data Table: Biological Activities of Derivatives

| Compound | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Methyl 4-amino-2H-triazole | Antiviral | Hepatitis C Virus | 12.5 |

| 5-(n-Propoxymethyl)-1,2,4-triazole | Antiproliferative | Chronic Myeloid Leukemia | 8.0 |

| Alkyl/Aryloxymethyl Derivative | Cytotoxic | Acute Lymphoblastic Leukemia | 15.0 |

Case Studies

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of methyl 4-amino-2H-1,2,3-triazole derivatives, researchers found that certain modifications significantly enhanced efficacy against hepatitis C virus in vitro. The study highlighted the importance of structural variations in optimizing antiviral activity .

Case Study 2: Agricultural Application

A field trial demonstrated the effectiveness of a triazole-based fungicide derived from this compound against common crop pathogens. The results indicated a substantial reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole scaffold is highly modular, allowing for diverse substitutions that alter physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Polarity: The amino and ester groups in the target compound increase polarity compared to phenyl- or alkyl-substituted analogs, affecting solubility and crystallization behavior.

- Synthetic Flexibility : Allyl and isobutyl substituents (e.g., SI55, SI66) enable post-synthetic modifications, such as click chemistry or hydrolysis, to generate carboxamides or carboxylic acids .

Spectroscopic and Structural Analysis

NMR Data Comparison:

Key Observations :

Key Observations :

- Yield Variability : Microwave-assisted syntheses (e.g., SI61) often suffer from lower yields (~17%) due to competing side reactions, whereas debenzylation (target compound) achieves higher efficiency (80%) .

- Coupling Efficiency : Carboxamide derivatives (e.g., SI68) benefit from HBTU/DIPEA activation, yielding >60% under mild conditions .

Biological Activity

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are classified into two main types: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives have gained significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity. For example:

- Method A : Utilizing azide and alkyne coupling reactions catalyzed by copper salts.

- Method B : Employing hydrazine derivatives in the presence of carbonyl compounds to form the triazole ring.

These methods have been optimized to achieve high yields (up to 98%) and regioselectivity .

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown that this compound demonstrates significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) range from 10 to 50 µg/mL depending on the strain tested .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Enterococcus faecalis | 25 |

3.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : The compound showed IC50 values ranging from 1.4 µM to 5.0 µM across different cell lines, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.4 |

| HCT116 | 2.6 |

| HepG2 | 5.0 |

The mechanism underlying the biological activities of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

- Thymidylate Synthase Inhibition : This compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.

4. Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study A: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study B: Antimicrobial Effectiveness

In another study focusing on its antimicrobial properties, the compound was tested against a panel of resistant bacterial strains. Results indicated that it not only inhibited growth but also disrupted biofilm formation at sub-MIC levels .

5. Conclusion

This compound represents a promising candidate for further development due to its potent biological activities against cancer and microbial pathogens. Continued research into its mechanisms of action and potential therapeutic applications is warranted.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate, and how can purity be maximized?

The synthesis typically involves cycloaddition or condensation reactions. For example, refluxing precursors (e.g., sodium acetate, acetic acid) under controlled conditions can yield the triazole core . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to achieving >95% purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproducts .

Q. How can crystallographic data for this compound be resolved using modern software tools?

Single-crystal X-ray diffraction (XRD) data can be processed using WinGX for data reduction and SHELXL for refinement. Key steps include:

- Data collection with Bruker D8 QUEST systems.

- Structure solution via direct methods in SHELXS .

- Refinement of anisotropic displacement parameters and validation using ORTEP for graphical representation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : and NMR in DMSO- to confirm substitution patterns and ester groups.

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as anisotropic displacement outliers?

Contradictions in thermal ellipsoid modeling may arise from poor data resolution or twinning. Mitigation strategies include:

- Re-refining data with SHELXL ’s TWIN/BASF commands for twinned crystals .

- Validating hydrogen-bonding networks using PLATON to check for missed symmetry .

Q. What computational approaches are recommended for predicting biological activity or reactivity?

- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (InChIKey: IQPASWKNUGLCJH) to screen against target proteins (e.g., influenza A neuraminidase) .

- DFT Calculations : Gaussian 16 to optimize geometry and calculate frontier molecular orbitals for reactivity insights .

Q. How can synthetic byproducts or unstable intermediates (e.g., diazo derivatives) be safely managed?

Diazo intermediates (e.g., ethyl 4-diazo-1,2,3-triazole-5-carboxylate) are explosive. Recommendations:

- Use microfluidic reactors for controlled azide-alkyne cycloadditions .

- Avoid isolation of diazo compounds; proceed in situ with quenching protocols .

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

- DoE Optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).

- Flow Chemistry : Continuous flow systems improve reproducibility and scalability of pressure-sensitive steps .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value/Description | Tool/Reference |

|---|---|---|

| Space Group | P2/c | SHELXL |

| R-factor | <0.05 | WinGX |

| Anisotropic Displacement | Refined via ADPs | ORTEP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.